REACTION_CXSMILES
|
S[C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]=2[N:6]=1.CN(C=O)C.S(Cl)([Cl:21])=O>>[Cl:21][C:2]1[O:3][C:4]2[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[CH:7][C:5]=2[N:6]=1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
|
SC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
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Name
|
|
Quantity
|
60 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure and to the residue, toluene
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Type
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ADDITION
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Details
|
was added twice (2×20 mL)
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Type
|
CUSTOM
|
Details
|
each time subsequently evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove volatiles via azeotrope
|
Type
|
DISSOLUTION
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Details
|
The resultant crude product was dissolved in ethyl acetate (400 mL)
|
Type
|
WASH
|
Details
|
washed with brine (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |